molecular formula C13H15NO5 B14218837 (2S)-2-benzamido-4-ethoxy-4-oxobutanoic acid CAS No. 779354-17-5

(2S)-2-benzamido-4-ethoxy-4-oxobutanoic acid

Cat. No.: B14218837
CAS No.: 779354-17-5
M. Wt: 265.26 g/mol
InChI Key: ZCTXXKGYWIPCHQ-JTQLQIEISA-N
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Description

(2S)-2-benzamido-4-ethoxy-4-oxobutanoic acid is an organic compound with a complex structure that includes a benzamido group, an ethoxy group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-benzamido-4-ethoxy-4-oxobutanoic acid typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the reaction of ethyl acetoacetate with benzoyl chloride in the presence of a base to form the benzamido intermediate. This intermediate is then subjected to further reactions to introduce the ethoxy and carboxylic acid groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-benzamido-4-ethoxy-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, such as converting the carboxylic acid to an alcohol.

    Substitution: The benzamido group can participate in substitution reactions, where other functional groups replace the existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens or nucleophiles can be used under specific conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(2S)-2-benzamido-4-ethoxy-4-oxobutanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of (2S)-2-benzamido-4-ethoxy-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The benzamido group can form hydrogen bonds with biological molecules, influencing their structure and function. The ethoxy and carboxylic acid groups can also participate in various biochemical reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazoles: These compounds have a benzene ring fused to a thiazole ring and exhibit various biological activities.

    Benzimidazoles: These compounds contain a benzene ring fused to an imidazole ring and are known for their therapeutic applications.

Uniqueness

(2S)-2-benzamido-4-ethoxy-4-oxobutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical reactions and interactions with biological molecules, making it a valuable compound in research and industry.

Properties

CAS No.

779354-17-5

Molecular Formula

C13H15NO5

Molecular Weight

265.26 g/mol

IUPAC Name

(2S)-2-benzamido-4-ethoxy-4-oxobutanoic acid

InChI

InChI=1S/C13H15NO5/c1-2-19-11(15)8-10(13(17)18)14-12(16)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,14,16)(H,17,18)/t10-/m0/s1

InChI Key

ZCTXXKGYWIPCHQ-JTQLQIEISA-N

Isomeric SMILES

CCOC(=O)C[C@@H](C(=O)O)NC(=O)C1=CC=CC=C1

Canonical SMILES

CCOC(=O)CC(C(=O)O)NC(=O)C1=CC=CC=C1

Origin of Product

United States

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